5-Methoxypent-4-en-1-ol
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Overview
Description
5-Methoxypent-4-en-1-ol is an organic compound with the molecular formula C6H12O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxypent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-penten-1-ol with methanol in the presence of an acid catalyst. This reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypent-4-en-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Various substituted alcohols
Scientific Research Applications
5-Methoxypent-4-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxypent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the alkene moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypent-4-en-1-ol
- 3-Methoxypent-4-en-1-ol
- 4-Methoxypent-4-en-1-ol
Uniqueness
5-Methoxypent-4-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it valuable for targeted applications .
By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
94935-12-3 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
5-methoxypent-4-en-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-4-2-3-5-7/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
GDFNGURPMSQFLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCCO |
Origin of Product |
United States |
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